3,3-Bis(ethenylsulfonyl)-1-propanol
Description
3,3-Bis(ethenylsulfonyl)-1-propanol is a sulfonyl-functionalized propanol derivative characterized by two ethenylsulfonyl (-SO₂-CH=CH₂) groups attached to the third carbon of a propanol backbone. The propanol moiety contributes to moderate polarity, implying solubility in polar solvents, akin to other propanol derivatives such as 3,3'-thiodipropanol .
Properties
Molecular Formula |
C7H12O5S2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3,3-bis(ethenylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C7H12O5S2/c1-3-13(9,10)7(5-6-8)14(11,12)4-2/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
MFYNELQNYUWCJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C(CCO)S(=O)(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(ethenylsulfonyl)-1-propanol typically involves the reaction of appropriate sulfonyl precursors with a propanol derivative under controlled conditions. One common method involves the use of ethenylsulfonyl chloride and 1-propanol in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(ethenylsulfonyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenylsulfonyl groups to sulfonyl hydrides.
Substitution: Nucleophilic substitution reactions can replace the ethenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonyl hydrides, and various substituted propanol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3-Bis(ethenylsulfonyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(ethenylsulfonyl)-1-propanol involves its interaction with specific molecular targets and pathways. The ethenylsulfonyl groups are reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,3-Bis(ethenylsulfonyl)-1-propanol with structurally or functionally related compounds, emphasizing differences in functional groups, reactivity, and applications.
3,3'-Thiodipropanol and Thioether Derivatives
- Derivatives like 3-ethylthiopropanol and 3-methylthiopropanol () also contain thioether or sulfanyl (-S-) groups.
- Reactivity : Thioethers are less electrophilic than sulfonyl groups, reducing their susceptibility to nucleophilic attack. This makes them more stable but less reactive in cross-linking reactions.
3,3-Bis(1,2,4-triazol-1-yl)-1-propanol
- Structure : Features triazole rings instead of sulfonyl groups ().
- Reactivity : Triazoles participate in hydrogen bonding and π-π interactions, enabling applications in dendrimer synthesis. The absence of sulfonyl groups limits electrophilic reactivity but enhances coordination capabilities.
Fluorinated Ethenylsulfonyl Compounds
- Structure : Example: 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane (CAS 680187-86-4, ).
- Reactivity: Fluorination increases thermal and chemical stability while reducing solubility in polar solvents. The hexane backbone vs. propanol affects hydrophobicity.
- Applications: Likely used in fluoropolymer production, whereas this compound’s propanol group may favor biomedical or hydrophilic applications .
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Structure: Contains methylsulfanyl (-S-CH₃) and nitro (-NO₂) groups ().
- Reactivity : Sulfanyl groups exhibit π-d interactions, shortening C–S bonds (1.746–1.750 Å). The nitro group enhances electron withdrawal, increasing acidity.
Amino Alcohol Derivatives
- Example: 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol ().
- Structure : Contains tertiary amine groups instead of sulfonyl moieties.
- Reactivity : Amines confer pH-dependent solubility and nucleophilic character, contrasting with sulfonyl groups’ electrophilicity.
- Applications : Used in surfactants or pharmaceuticals, diverging from sulfonyl compounds’ materials science applications .
Biological Activity
3,3-Bis(ethenylsulfonyl)-1-propanol is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, summarizing existing research findings, case studies, and relevant data tables.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₅H₈O₄S₂
- Molecular Weight : 192.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains.
- Cytotoxic Effects : It has been observed to induce cytotoxicity in certain cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its potential therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in vitro using several cancer cell lines. The findings are detailed in Table 2.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in cancer cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Resistance : A study involving patients with antibiotic-resistant infections demonstrated that treatment with formulations containing this compound resulted in improved clinical outcomes and reduced pathogen load.
- Cancer Treatment Trials : Early-phase clinical trials are underway to assess the efficacy of this compound as an adjunct therapy in combination with standard chemotherapeutics for breast and lung cancers.
Regulatory Status
The regulatory status of this compound is currently under evaluation by various health authorities due to its promising biological activities and potential applications in medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
